molecular formula C17H31NOS2 B14427275 2-Thiazolidinethione, 3-(1-oxotetradecyl)- CAS No. 86137-74-8

2-Thiazolidinethione, 3-(1-oxotetradecyl)-

Cat. No.: B14427275
CAS No.: 86137-74-8
M. Wt: 329.6 g/mol
InChI Key: XBEFNNHCBHARNO-UHFFFAOYSA-N
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Description

2-Thiazolidinethione, 3-(1-oxotetradecyl)- is a heterocyclic compound that belongs to the thiazolidinethione family This compound is characterized by a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiazolidinethione, 3-(1-oxotetradecyl)- typically involves the reaction of thiazolidine-2-thione with a halohydrocarbon. For instance, thiazolidine-2-thione can be reacted with 1-bromotetradecane in the presence of a base such as sodium hydroxide in ethanol at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Thiazolidinethione, 3-(1-oxotetradecyl)- undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the 1-oxotetradecyl side chain can be reduced to form alcohols.

    Substitution: The hydrogen atoms in the thiazolidine ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thiazolidinethione derivatives.

Scientific Research Applications

2-Thiazolidinethione, 3-(1-oxotetradecyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Thiazolidinethione, 3-(1-oxotetradecyl)- involves its interaction with specific molecular targets. For instance, as a xanthine oxidase inhibitor, it binds to the active site of the enzyme, preventing the conversion of xanthine to uric acid . This inhibition is facilitated by the formation of hydrogen bonds and hydrophobic interactions within the enzyme’s active site.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Thiazolidinethione, 3-(1-oxotetradecyl)- is unique due to the presence of the long 1-oxotetradecyl side chain, which imparts distinct chemical and biological properties. This side chain enhances its lipophilicity, potentially improving its interaction with lipid membranes and increasing its bioavailability.

Properties

CAS No.

86137-74-8

Molecular Formula

C17H31NOS2

Molecular Weight

329.6 g/mol

IUPAC Name

1-(2-sulfanylidene-1,3-thiazolidin-3-yl)tetradecan-1-one

InChI

InChI=1S/C17H31NOS2/c1-2-3-4-5-6-7-8-9-10-11-12-13-16(19)18-14-15-21-17(18)20/h2-15H2,1H3

InChI Key

XBEFNNHCBHARNO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(=O)N1CCSC1=S

Origin of Product

United States

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